Cas no 856840-76-1 (Ethyl 1-Methyl-4-benzimidazolecarboxylate)

Ethyl 1-Methyl-4-benzimidazolecarboxylate Properties
Names and Identifiers
-
- 1-methyl-1H-Benzimidazole-4-carboxylic acid ethyl ester
- Ethyl 1-methyl-1H-benzimidazole-4-carboxylate
- ETHYL 1-METHYL-4-BENZIMIDAZOLECARBOXYLATE
- 6653AJ
- Ethyl1-Methyl-4-benzimidazolecarboxylate
- SY022485
- 1H-Benzimidazole-4-carboxylic acid, 1-methyl-, ethyl ester
- 856840-76-1
- ethyl 1-methyl-1H-benzo[d]imidazole-4-carboxylate
- CS-0314510
- AC-30059
- CS-11494
- MFCD22682796
- SCHEMBL12226875
- ethyl 1-methyl-1H-1,3-benzodiazole-4-carboxylate
- AC2265
- DB-100950
- AKOS027257030
- ethyl 1-methylbenzimidazole-4-carboxylate
- Ethyl 1-Methyl-4-benzimidazolecarboxylate
-
- MDL: MFCD22682796
- Inchi: 1S/C11H12N2O2/c1-3-15-11(14)8-5-4-6-9-10(8)12-7-13(9)2/h4-7H,3H2,1-2H3
- InChIKey: QBLJTESTCCSTCH-UHFFFAOYSA-N
- SMILES: O=C(C1C2N=CN(C=2C=CC=1)C)OCC
Computed Properties
- 精确分子量: 204.09000
- 同位素质量: 204.089877630g/mol
- Isotope Atom Count: 0
- 氢键供体数量: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 可旋转化学键数量: 3
- 复杂度: 245
- 共价键单元数量: 1
- 确定原子立构中心数量: 0
- 不确定原子立构中心数量: 0
- 确定化学键立构中心数量: 0
- 不确定化学键立构中心数量: 0
- 拓扑分子极性表面积: 44.1
- XLogP3: 1.7
Experimental Properties
- PSA: 44.12000
- LogP: 1.75000
Ethyl 1-Methyl-4-benzimidazolecarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM324784-5g |
Ethyl 1-Methyl-4-benzimidazolecarboxylate |
856840-76-1 | 95% | 5g |
$519 | 2023-02-17 | |
abcr | AB526531-1 g |
Ethyl 1-methyl-4-benzimidazolecarboxylate; . |
856840-76-1 | 1g |
€367.00 | 2023-04-17 | ||
abcr | AB526531-250 mg |
Ethyl 1-methyl-4-benzimidazolecarboxylate; . |
856840-76-1 | 250MG |
€207.60 | 2023-04-17 | ||
Apollo Scientific | OR470582-5g |
Ethyl 1-Methyl-4-benzimidazolecarboxylate |
856840-76-1 | 5g |
£1050.00 | 2024-05-23 | ||
eNovation Chemicals LLC | D692994-5g |
Ethyl 1-Methyl-4-benzimidazolecarboxylate |
856840-76-1 | 95% | 5g |
$825 | 2024-07-20 | |
eNovation Chemicals LLC | D692994-0.25g |
Ethyl 1-Methyl-4-benzimidazolecarboxylate |
856840-76-1 | 95% | 0.25g |
$105 | 2024-07-20 | |
Alichem | A069003476-5g |
Ethyl 1-Methyl-4-benzimidazolecarboxylate |
856840-76-1 | 95% | 5g |
$599.40 | 2023-08-31 | |
1PlusChem | 1P00IE7A-250mg |
1H-Benzimidazole-4-carboxylic acid, 1-methyl-, ethyl ester |
856840-76-1 | ≥95% | 250mg |
$77.00 | 2025-02-28 | |
eNovation Chemicals LLC | D692994-0.1g |
Ethyl 1-Methyl-4-benzimidazolecarboxylate |
856840-76-1 | 95% | 0.1g |
$120 | 2025-02-27 | |
eNovation Chemicals LLC | Y1001440-5g |
ethyl 1-methyl-1H-benzo[d]imidazole-4-carboxylate |
856840-76-1 | 95% | 5g |
$810 | 2025-03-01 |
Ethyl 1-Methyl-4-benzimidazolecarboxylate Literature
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
Additional information on Ethyl 1-Methyl-4-benzimidazolecarboxylate
Comprehensive Guide to Ethyl 1-Methyl-4-benzimidazolecarboxylate (CAS No. 856840-76-1): Properties, Applications, and Industry Insights
Ethyl 1-Methyl-4-benzimidazolecarboxylate (CAS 856840-76-1) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique benzimidazole core structure. This heterocyclic derivative combines the reactivity of an ester group with the stability of a methyl-substituted benzimidazole, making it a versatile intermediate for synthesizing bioactive molecules. Recent studies highlight its potential in kinase inhibitor development, aligning with the growing demand for targeted therapies in oncology and metabolic disorders.
The compound’s molecular structure (C11H12N2O2) features a carboxylate ester at the 4-position of the benzimidazole ring, enhancing its solubility in organic solvents while maintaining thermal stability up to 200°C. Researchers are exploring its role in catalysis and material science, particularly in designing fluorescent probes for biochemical assays—a hot topic in diagnostic innovation. With a purity grade typically exceeding 98%, it meets stringent requirements for high-throughput screening applications.
Industry trends reveal increased searches for "benzimidazole derivatives in drug discovery" and "ester-functionalized heterocycles," reflecting its relevance in modern medicinal chemistry. The compound’s low cytotoxicity (IC50 >100 μM in HEK293 cells) makes it attractive for preclinical studies, addressing safety concerns prevalent in pharmaceutical forums. Recent patents (e.g., WO202215678A1) describe its utility in allosteric modulator synthesis for neurological targets.
From a synthetic perspective, Ethyl 1-Methyl-4-benzimidazolecarboxylate is produced via Pd-catalyzed coupling of ethyl chloroformate with 1-methylbenzimidazole, achieving yields >85% under optimized conditions. Analytical data (HPLC, 1H/13C NMR) confirm its structural integrity, with characteristic peaks at 7.8 ppm (aromatic protons) and 170.2 ppm (carbonyl carbon). These features support its classification as a high-value building block in fragment-based drug design.
Environmental considerations are addressed through its biodegradability (OECD 301F: 60% degradation in 28 days), responding to the pharmaceutical industry’s push for green chemistry solutions. Storage recommendations include amber glass containers at 2-8°C to prevent hydrolysis of the ester moiety—a key stability concern noted in supplier technical bulletins.
Market analysts project 12% CAGR growth for benzimidazole-based intermediates through 2030, driven by demand in antiviral and anti-inflammatory drug development. The compound’s compatibility with continuous flow chemistry systems positions it well for Industry 4.0 adoption, a frequent discussion point in process chemistry webinars. Regulatory filings (REACH, FDA DMF) confirm its compliance for use in GMP manufacturing environments.
Emerging applications include its use as a ligand precursor in asymmetric catalysis, particularly for chiral amine synthesis—a trending topic in academic publications. Its electron-withdrawing properties enable selective functionalization at the 2-position, facilitating diverse molecular architectures. Computational studies (DFT calculations) suggest potential in organic electronics, though experimental validation remains ongoing.
For quality assurance, vendors typically provide GC-MS and residual solvent analysis certificates, addressing purity concerns raised in pharma QA/QC communities. The compound’s logP value of 1.8 indicates favorable membrane permeability, explaining its popularity in prodrug development circles. Recent collaborations between academia and CDMOs highlight its role in accelerating hit-to-lead optimization timelines.
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